2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines benzothiazole, pyrazole, triazole, and pyrimidine moieties. Such a combination of heterocycles is often associated with significant biological activities, making this compound a potential candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the synthesis of benzothiazole derivatives through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These intermediates are then further reacted with pyrazole, triazole, and pyrimidine derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, process intensification, and the use of advanced catalysts may be employed to scale up the production while maintaining the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including epilepsy and tuberculosis
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(4-ethylbenzylidene)acetohydrazide
- 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
Uniqueness
2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11N7S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11N7S2/c1-21-13-9(6-17-21)14-19-12(20-22(14)8-16-13)7-23-15-18-10-4-2-3-5-11(10)24-15/h2-6,8H,7H2,1H3 |
InChI Key |
UBXVOFFXAHRPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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